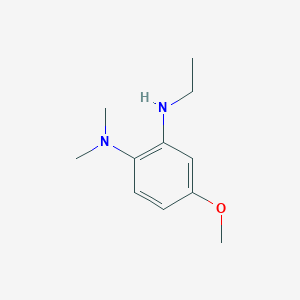

2-Dimethylamino-5-methoxy-N-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-N-ethyl-4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2O/c1-5-12-10-8-9(14-4)6-7-11(10)13(2)3/h6-8,12H,5H2,1-4H3 |

InChI Key |

NFPZNOHMRPAOOH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)OC)N(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Dimethylamino 5 Methoxy N Ethylaniline

Oxidation Reactions and Pathways

The electron-rich nature of the substituted aniline (B41778) makes it prone to oxidation at both the nitrogen atoms and the aromatic ring. The specific pathway is influenced by the oxidant and reaction conditions.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of aromatic amines, particularly substituted anilines, has been extensively studied. For tertiary amines, the general mechanism involves the removal of an electron from the nitrogen atom's lone pair, which is the most easily oxidized site, to form a radical cation intermediate. nih.gov The stability of this radical cation and its subsequent reaction pathways are influenced by the substituents on the aromatic ring.

In the case of 2-Dimethylamino-5-methoxy-N-ethylaniline, the presence of multiple electron-donating groups (amino and methoxy) lowers the oxidation potential, making it easier to oxidize compared to unsubstituted aniline. rsc.org The initial one-electron oxidation would likely occur at the more sterically accessible and electron-rich tertiary dimethylamino group, forming a radical cation. This intermediate can then undergo further reactions, such as deprotonation, dimerization, or polymerization. nih.govmdpi.com The potential at which oxidation occurs is a key parameter in these studies.

| Compound | Substituents | Half-Wave Potential (E1/2, Volts vs. SCE) |

|---|---|---|

| Aniline | -H | 0.90 |

| p-Anisidine (4-methoxyaniline) | 4-OCH3 | 0.65 |

| N,N-Dimethylaniline | N(CH3)2 | 0.78 |

| 4-Methoxy-N,N-dimethylaniline | 4-OCH3, N(CH3)2 | 0.60 |

Data synthesized from studies on substituted anilines and phenols. rsc.org

Oxidative N-Demethylation and N-Oxidation Processes

Oxidative metabolism of N,N-dialkylanilines is a critical pathway in biological systems, often catalyzed by cytochrome P450 enzymes, and can also be achieved with chemical oxidants. mdpi.comresearchgate.net Two primary competing processes occur: N-oxidation and N-dealkylation.

N-Oxidation involves the direct oxidation of the tertiary nitrogen atom to form an N-oxide. wikipedia.org This process converts the tertiary amine into a chemical compound with the formula R₃N⁺−O⁻. wikipedia.org For N,N-dialkylanilines, this results in the corresponding N,N-dialkylaniline-N-oxide. nih.gov

Oxidative N-Demethylation is a major metabolic route where an N-alkyl group is removed. mdpi.com The mechanism is believed to proceed through either a one-electron transfer to form a radical cation or direct hydrogen atom abstraction from the α-carbon of an alkyl group. mdpi.comnih.gov This generates an unstable carbinolamine intermediate which then decomposes to yield a secondary amine and an aldehyde (e.g., formaldehyde (B43269) from a methyl group). mdpi.comnih.gov Studies on N,N-dimethylaniline show that it is metabolized to N-methylaniline and formaldehyde. nih.gov For this compound, demethylation would produce 2-(ethylamino)-5-methoxy-N-methylaniline and formaldehyde, while de-ethylation would yield 2-dimethylamino-5-methoxyaniline and acetaldehyde (B116499). The relative rates of these processes depend on the specific enzyme or oxidant used. nih.gov

| Starting Compound | Oxidation Pathway | Primary Products | Reference |

|---|---|---|---|

| N,N-Dimethylaniline | N-Oxidation | N,N-Dimethylaniline N-oxide | nih.gov |

| N,N-Dimethylaniline | N-Demethylation | N-Methylaniline, Formaldehyde | nih.gov |

| N-Ethyl-N-methylaniline | N-Demethylation | N-Ethylaniline, Formaldehyde | nih.gov |

| N-Ethyl-N-methylaniline | N-De-ethylation | N-Methylaniline, Acetaldehyde | nih.gov |

Oxidative Coupling Reactions

Oxidative conditions can also promote coupling reactions between aniline molecules, leading to dimers or polymers. rsc.org The oxidation of anilines can lead to the formation of species like azobenzenes through dimerization. rsc.org Furthermore, aniline and its derivatives can undergo oxidative polymerization to form polyanilines. rsc.orgnih.gov For p-anisidine, where the para position is blocked by a methoxy (B1213986) group, polymerization occurs through C-N bond formation at the ortho position. rsc.org

Given the structure of this compound, the aromatic ring has open positions that are activated towards such coupling. The specific regiochemistry of the coupling would be complex, influenced by the directing effects of the three substituents and steric hindrance. Polymerization would likely lead to a complex, cross-linked material due to the multiple available reaction sites on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The high electron density of the aromatic ring in this compound makes it highly reactive towards electrophiles. The regioselectivity of these reactions is dictated by the combined directing effects of the substituents.

Directed Substitution Effects of Amine and Methoxy Groups

All three substituents—dimethylamino, ethylamino, and methoxy—are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.com The hierarchy of activating strength is generally N,N-dialkylamino > N-alkylamino > O-alkyl (methoxy).

In this compound:

The N,N-dimethylamino group at C2 is a powerful ortho, para-director. Its para position (C5) is occupied by the methoxy group, so it strongly directs to its ortho position (C3).

The N-ethylamino group at C1 is also a strong ortho, para-director, targeting positions C2 and C6. Position C2 is occupied.

The methoxy group at C5 is an ortho, para-director, targeting positions C4 and C6.

Considering these effects, the most activated and sterically accessible positions for electrophilic attack are C6 and C4. The C6 position is ortho to the N-ethylamino group and para to the methoxy group, making it a highly likely site for substitution. The C4 position is para to the N-ethylamino group and ortho to the methoxy group, also representing a favorable site. The C3 position, being ortho to the very strong dimethylamino director but also subject to significant steric hindrance from both adjacent amino groups, is a less likely site of substitution.

Halogenation and Nitration Studies

Halogenation: Aniline and its derivatives react readily with halogens. The reaction of aniline with bromine water, for example, is rapid and results in the substitution of all available ortho and para positions to yield 2,4,6-tribromoaniline. byjus.com Given the high activation of the target molecule's ring, halogenation is expected to be a facile reaction, likely leading to polyhalogenated products under standard conditions. More controlled, regioselective halogenation can often be achieved by using different reagents or by modifying the amine functionality. For instance, studies on N,N-dimethylaniline N-oxides have shown that treatment with thionyl chloride or thionyl bromide can lead to selective ortho-chlorination or para-bromination, respectively. nih.gov

| Starting N-Oxide | Reagent | Major Product | Selectivity |

|---|---|---|---|

| N,N-Dimethylaniline N-oxide | Thionyl Chloride (SOCl₂) | 2-Chloro-N,N-dimethylaniline | Predominantly ortho |

| N,N-Dimethylaniline N-oxide | Thionyl Bromide (SOBr₂) | 4-Bromo-N,N-dimethylaniline | Exclusively para |

| 3-Methoxy-N,N-dimethylaniline N-oxide | Thionyl Chloride (SOCl₂) | 2-Chloro-3-methoxy-N,N-dimethylaniline | Predominantly ortho to amine |

Data from a study on the halogenation of aniline N-oxides. nih.gov

Nitration: The nitration of anilines using a standard mixture of concentrated nitric and sulfuric acids is complicated. shaalaa.com The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion (-NHR₂⁺). doubtnut.comembibe.com This positively charged group is strongly deactivating and a meta-director. Consequently, the nitration of aniline yields a significant amount of the meta-substituted product in addition to the expected ortho and para isomers. byjus.com For this compound, nitration under these conditions would likely result in a complex mixture of products due to competing reactions on the protonated (meta-directing) and non-protonated (ortho, para-directing) forms of the molecule.

Sulfonylation Reactions

The sulfonylation of anilines is a fundamental reaction in organic synthesis, leading to the formation of sulfonamides, a class of compounds with significant applications. This reaction typically involves the treatment of an aniline with a sulfonyl chloride in the presence of a base. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond.

While specific studies on the sulfonylation of this compound are not extensively detailed in the available literature, its reactivity can be inferred from the general behavior of substituted anilines. The presence of both a methoxy group and a dimethylamino group, which are electron-donating, increases the electron density of the aromatic ring and the nucleophilicity of the anilino nitrogen. However, the steric hindrance caused by the ortho-dimethylamino group and the N-ethyl group might influence the reaction rate.

The general mechanism for the sulfonylation of anilines is depicted below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the sulfur atom of the sulfonyl chloride.

Chloride Elimination: The chloride ion is eliminated as a leaving group.

Deprotonation: A base removes a proton from the nitrogen atom to yield the final sulfonamide product.

The reaction conditions, such as the choice of solvent and base, can significantly impact the yield and purity of the resulting sulfonamide. Common bases used for this transformation include pyridine (B92270) and triethylamine.

Reduction Chemistry and Derivative Formation

The synthesis of this compound can be envisioned through a multi-step process that involves reduction as a key step. A plausible synthetic route involves the reduction of a nitro-substituted precursor. For instance, the nitration of a suitably substituted aniline, followed by the reduction of the nitro group, is a common strategy for introducing an amino group.

One potential synthetic pathway to a related compound, 2-ethyl-4-methoxy aniline, starts from o-nitroethylbenzene and proceeds through a four-step process involving a Bamberger reaction, acetylation, O-methylation, and hydrolysis. researchgate.net Similarly, the synthesis of this compound could involve the reduction of a corresponding nitro compound, such as N-ethyl-2-methoxy-5-nitroaniline. This reduction can be achieved using various reducing agents, with iron powder in the presence of an acid like hydrochloric acid being a common and effective method for the reduction of aromatic nitro groups.

Furthermore, derivatives of this compound can be prepared through various reactions. For example, secondary amines can be synthesized via the condensation of primary amines with aldehydes to form Schiff bases, followed by reduction with agents like sodium borohydride (B1222165) (NaBH4). mdpi.com This methodology allows for the introduction of different substituents on the nitrogen atom, leading to a diverse range of derivatives. The selectivity of NaBH4 is advantageous as it typically does not affect other reducible functional groups that might be present in the molecule. mdpi.com

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. For N,N-dialkylanilines, several strategies for C-H activation have been developed, enabling the introduction of new functional groups at various positions on the aromatic ring and on the alkyl substituents.

Iron-Catalyzed Aerobic C-H Functionalization: Iron(III) chloride has been shown to catalyze the aerobic oxidation of tertiary anilines. nih.govacs.org This process leads to the formation of reactive iminium ion intermediates, which can then undergo reactions with various nucleophiles. nih.govacs.org This method provides a sustainable approach for the functionalization of the C-H bond adjacent to the nitrogen atom in the alkyl group. nih.govacs.org

Palladium-Catalyzed Meta-C-H Functionalization: Achieving meta-selective functionalization of anilines is challenging due to the ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions. nih.gov However, palladium-catalyzed methods utilizing a norbornene mediator have been developed to achieve meta-C-H arylation and chlorination. nih.govnih.gov These reactions often require a directing group on the aniline nitrogen to guide the catalyst to the desired position. nih.govnih.gov The development of specific ligands has been crucial for the success of these transformations. nih.gov

Metal-Free Functionalization via N-Oxides: A metal-free approach for the functionalization of N,N-dialkylanilines involves their temporary oxidation to N,N-dialkylaniline N-oxides. nih.govacs.org These N-oxides are more reactive and can undergo reactions with various reagents to introduce new C-O, C-C, and C-N bonds onto the aromatic ring. nih.govacs.org This method allows for a controlled elaboration of anilines under mild conditions. nih.govacs.org

The table below summarizes some of the C-H functionalization strategies applicable to N,N-dialkylanilines.

| Method | Catalyst/Reagent | Functionalized Position | Key Intermediates |

| Aerobic C-H Functionalization | Iron(III) chloride / O2 | α-C-H of N-alkyl group | Iminium ion |

| Meta-C-H Arylation | Pd(OAc)2 / Ligand / Norbornene | Meta-position of the aromatic ring | Palladacycle |

| Meta-C-H Chlorination | Pd(OAc)2 / Ligand / Norbornene | Meta-position of the aromatic ring | Palladacycle |

| Functionalization via N-Oxides | Oxidation to N-oxide, then reaction with electrophiles | Ortho- and para-positions of the aromatic ring | N,N-dialkylaniline N-oxide |

Photochemical Transformations and Photoinduced Reactions

The photochemical behavior of anilines and their derivatives, particularly those related to photographic developers, is of significant interest. These compounds can undergo various transformations upon exposure to light, including photoreduction, photorearrangement, and photolysis.

Photoreduction of Nitroaromatics: N,N-dialkylanilines can act as electron donors in photochemical reactions. For instance, they can participate in the photoreduction of nitronaphthalenes. rsc.org In such reactions, the triplet excited state of the nitronaphthalene reacts with the N,N-dialkylaniline, leading to the formation of an α-aminoalkyl radical through a hydrogen atom transfer process. rsc.org This ultimately results in the dealkylation of the dialkylaniline and the reduction of the nitro compound. rsc.org

Photorearrangement Reactions: N-alkylanilines can undergo photorearrangement reactions, such as the Hofmann-Martius rearrangement, upon UV irradiation. nih.gov This reaction involves the cleavage of the C-N bond, followed by the recombination of the resulting fragments at the ortho or para position of the aniline ring. nih.gov The efficiency and regioselectivity of such rearrangements can be influenced by the specific structure of the aniline and the reaction conditions. nih.gov

Photolysis of p-Phenylenediamines: Substituted p-phenylenediamines, which are structurally related to this compound, are used as rubber antioxidants and are known to undergo photolysis in the environment. nih.govbohrium.com These reactions can be mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen. nih.govbohrium.com The photolysis of these compounds leads to the formation of various transformation products. nih.govbohrium.com Given that this compound is a derivative of p-phenylenediamine (B122844), it is likely to exhibit similar photochemical reactivity.

The role of such compounds as color developing agents in photography is also intrinsically linked to their redox and subsequent reactivity. In color development, the oxidized form of the developing agent reacts with dye couplers to form the final color image. wikipedia.org This process, while not strictly a photochemical transformation of the developer itself, is initiated by the light-induced changes in the photographic emulsion.

Polymerization Mechanisms and Related Reactions

Anilines and their derivatives can serve as monomers for the synthesis of conducting polymers. The polymerization of anilines typically proceeds through an oxidative mechanism, leading to the formation of polyaniline and its derivatives.

Oxidative Polymerization: The oxidative polymerization of p-phenylenediamine and its derivatives can be achieved using chemical oxidants such as ammonium (B1175870) persulfate. researchgate.nettandfonline.com The structure and properties of the resulting polymers are influenced by the reaction conditions, including the presence of co-catalysts like aluminum triflate. tandfonline.com The introduction of substituents on the aromatic ring, such as methyl or methoxy groups, can affect the polymerization process and the solubility of the resulting polymer. tandfonline.comias.ac.in For example, the steric hindrance from methyl groups can lead to lower polymer yields compared to unsubstituted p-phenylenediamine. tandfonline.com

Substituted anilines like 2,5-dimethoxyaniline (B66101) can also be polymerized, and their copolymers with aniline have been synthesized. ias.ac.in These polymers often exhibit improved solubility in common organic solvents compared to polyaniline. ias.ac.in Given its structure, this compound could potentially undergo similar oxidative polymerization to form a novel conducting polymer. The presence of the dimethylamino, methoxy, and N-ethyl groups would be expected to influence the electronic and physical properties of the resulting polymer.

Role as a Precursor to Polymers: p-Phenylenediamines are important precursors for high-performance polymers like aramids (e.g., Kevlar). wikipedia.org These polymers are synthesized through the reaction of the diamine with diacyl chlorides. wikipedia.org While this compound is a substituted p-phenylenediamine with one of the amino groups being tertiary, its potential incorporation into such polymer chains, perhaps as a chain-terminating or modifying agent, could be explored.

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-Dimethylamino-5-methoxy-N-ethylaniline are predicted to show distinct signals corresponding to each unique proton and carbon environment. The chemical shifts (δ) are heavily influenced by the electronic effects of the substituents on the aromatic ring: the strongly electron-donating dimethylamino group, the moderately electron-donating methoxy (B1213986) group, and the N-ethylamino group.

¹H NMR Spectroscopy: The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as distinct multiplets or doublets, with their chemical shifts influenced by the ortho, meta, and para relationships to the powerful activating groups. The N-ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling with each other. The N,N-dimethyl group would exhibit a singlet, as the six protons are chemically equivalent. The methoxy group protons would also appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for all unique carbon atoms. The aromatic carbons directly attached to the nitrogen and oxygen atoms would be significantly shifted due to strong shielding/deshielding effects. The chemical shifts of the other aromatic carbons provide insight into the electron distribution within the ring. Signals for the aliphatic carbons of the N-ethyl, N,N-dimethyl, and methoxy groups would appear in the upfield region of the spectrum. The chemical shift of the methoxy carbon, for instance, is often indicative of its position on the aromatic ring, typically appearing around 55-56 ppm when not sterically hindered. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift ranges based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-N(CH₃)₂ | - | 145 - 155 |

| Aromatic C-OCH₃ | - | 150 - 160 |

| Aromatic C-NHEt | - | 135 - 145 |

| -N(CH₃)₂ | ~2.9 (singlet) | ~40 - 45 |

| -OCH₃ | ~3.8 (singlet) | ~55 - 56 |

| -NH-CH₂-CH₃ | ~3.2 (quartet) | ~35 - 45 |

| -NH-CH₂-CH₃ | ~1.2 (triplet) | ~13 - 16 |

NMR spectroscopy is also a powerful tool for studying dynamic processes, such as conformational changes that occur on the NMR timescale. nih.gov For this compound, several dynamic processes could be investigated.

One key area of interest is the potential for hindered rotation around the aryl-N bonds due to steric interactions between the bulky dimethylamino and N-ethylamino groups and adjacent substituents. Variable-temperature NMR studies can be employed to probe such rotational barriers. At low temperatures, the rotation might slow down to the point where non-equivalent conformations become distinguishable, leading to the broadening or splitting of NMR signals. By analyzing the spectra at different temperatures, the energy barrier for rotation can be calculated.

Furthermore, the conformation of the N-ethyl group and the orientation of the lone pair on the nitrogen atom can be studied. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation information, helping to determine the proximity of different protons and thus deducing the preferred solution-state conformation of the molecule. nih.gov The study of N-substituted compounds by NMR has shown that the size of the alkyl group can influence the preferred conformation and the energy barrier for nitrogen inversion. researchgate.net

Mass Spectrometry (MS) for Elucidating Molecular Transformations

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule and its fragments. For this compound (C₁₁H₁₈N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of its molecular ion (e.g., [M+H]⁺) to the calculated exact mass.

In studies of molecular transformations, such as metabolic profiling or degradation studies, HRMS is critical for identifying unknown products. nih.gov For example, if the compound undergoes oxidation, demethylation, or de-ethylation, HRMS can identify the resulting products by providing their exact elemental compositions, thereby confirming the specific transformation that has occurred.

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of aromatic amines is well-characterized and typically involves cleavage of bonds adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, the most likely fragmentation pathways would involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edu Key predicted fragmentations include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and the ethyl group would result in a stable fragment ion with a mass loss of 29 Da. This is often a dominant fragmentation pathway for N-ethyl anilines.

Loss of a methyl radical (•CH₃): Alpha-cleavage at the dimethylamino group would lead to the loss of a methyl group, resulting in a fragment with a mass loss of 15 Da.

Further Fragmentation: Subsequent fragmentation could involve the loss of small neutral molecules like HCN from the ring or cleavage of the methoxy group. miamioh.edu

Predicted Key Mass Fragments for this compound

| Process | Lost Fragment | m/z of Resulting Ion |

| Molecular Ion [M]⁺• | - | 194 |

| α-cleavage at N-ethyl | •CH₂CH₃ | 165 |

| α-cleavage at N-dimethyl | •CH₃ | 179 |

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

For this compound, the FT-IR and FT-Raman spectra would be complementary and show characteristic bands for its structural features:

N-H Vibrations: The N-ethylamino group is a secondary amine, which typically exhibits a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. analyzetest.com A broad N-H wagging absorption may also be observed between 650 and 900 cm⁻¹. libretexts.org

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.

C-N Stretching: Strong bands corresponding to the aromatic C-N stretching vibrations are expected in the 1335-1250 cm⁻¹ region. Aliphatic C-N stretching from the alkyl groups would appear in the 1250-1020 cm⁻¹ range. analyzetest.com

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring would produce several bands in the 1600-1450 cm⁻¹ region.

The IR spectra of aromatic amines can be influenced by solvents and substitution patterns, which can cause shifts in the characteristic absorption frequencies. researchgate.netnih.gov The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, offers further details about the excited states of a molecule. Aromatic amines are often fluorescent, and the introduction of electron-donating substituents can enhance emission intensity. Upon excitation with an appropriate wavelength of light, this compound would be expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs—a phenomenon known as the Stokes shift. The fluorescence spectrum, characterized by its emission maximum and quantum yield, is highly sensitive to the molecular environment. Factors such as solvent polarity can significantly influence the emission properties, often leading to shifts in the emission wavelength, which can provide information about the charge distribution in the excited state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information with high precision. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Key structural parameters that would be determined include the planarity of the benzene ring, the orientation of the methoxy group, and the conformations of the dimethylamino and N-ethylamino substituents relative to the aromatic plane. Furthermore, the analysis of the crystal packing would provide a detailed understanding of the intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, that govern the supramolecular architecture of the compound in its crystalline form. While specific crystallographic data for this compound is not available in the cited literature, studies on similarly substituted aniline (B41778) derivatives provide a basis for expected structural features. mdpi.comresearchgate.netmdpi.com

Chromatographic Separation Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of compounds in a mixture. The suitability of a particular chromatographic method depends on the physicochemical properties of the analyte, such as its volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would be highly appropriate.

A typical setup would involve a stationary phase consisting of a non-polar material, such as octadecylsilyl-modified silica (B1680970) (C18), and a polar mobile phase. sigmaaldrich.comnih.gov The mobile phase would likely be a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org By adjusting the composition of the mobile phase (gradient or isocratic elution), a high degree of separation from potential impurities can be achieved. Detection is commonly performed using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance. sigmaaldrich.comnih.gov This method would be suitable for assessing the purity of synthesized this compound and for its quantification in various matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound should be amenable to GC analysis. The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. tsijournals.com The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the stationary phase is critical for achieving the desired separation. A column with a mid-polarity phase would likely be a suitable starting point. The temperature of the column oven is another crucial parameter that is often programmed to increase during the analysis to ensure the timely elution of all components. tsijournals.com A flame ionization detector (FID) is a common and sensitive detector for organic compounds. For more definitive identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide both retention time data and a mass spectrum of the analyte. ajrconline.orgnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of a sample. It is often used to monitor the progress of a chemical reaction, to identify compounds in a mixture by comparison with standards, and to determine the appropriate solvent system for a column chromatography separation.

For this compound, a TLC plate coated with a polar adsorbent like silica gel or alumina (B75360) would be used as the stationary phase. tandfonline.comresearchgate.net The mobile phase, or eluent, would be a solvent or a mixture of solvents of appropriate polarity. The choice of eluent is critical for achieving good separation; a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a slightly more polar solvent (e.g., ethyl acetate) is often effective for aromatic amines. After the plate is developed, the separated components appear as spots. Since aromatic compounds are often UV-active, these spots can typically be visualized under a UV lamp. Alternatively, the plate can be stained with a visualizing agent, such as iodine vapor or a potassium permanganate (B83412) solution, to reveal the positions of the separated compounds. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 2 Dimethylamino 5 Methoxy N Ethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights into molecular structure and reactivity. austinpublishinggroup.com For a molecule like 2-Dimethylamino-5-methoxy-N-ethylaniline, these calculations can predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for studying the electronic structure of molecules. austinpublishinggroup.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while often maintaining high accuracy. austinpublishinggroup.comnih.gov Applications of DFT to this compound would typically involve using a specific functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), to calculate a wide range of properties. researchgate.nettci-thaijo.org

These properties include the total energy of the molecule, the distribution of electron density, and the molecular electrostatic potential (MEP). researchgate.net The MEP map is particularly useful as it identifies regions of positive and negative electrostatic potential on the molecular surface, highlighting likely sites for electrophilic and nucleophilic attack. researchgate.net DFT is also instrumental in optimizing the molecular geometry and analyzing vibrational frequencies. tci-thaijo.org

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., AM1)

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. austinpublishinggroup.commdpi.com While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are crucial for providing a baseline understanding of a molecule's electronic structure. researchgate.net Comparing results from both HF and DFT can offer valuable insights into the role of electron correlation in the chemical properties of this compound. austinpublishinggroup.comresearchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative. These methods simplify calculations by incorporating parameters derived from experimental data. While not as precise as DFT or HF, they are useful for rapid conformational analysis of large molecules or for providing initial structures for higher-level optimization.

Molecular Geometry Optimization and Conformational Analysis

Due to the presence of several single bonds, particularly in the N-ethyl, dimethylamino, and methoxy (B1213986) substituents, this compound can exist in various conformations. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. researchgate.net Computational methods can be used to rotate key bonds, calculate the energy of each resulting conformer, and identify the global minimum energy conformation as well as the energy barriers between different conformers. This analysis is critical for understanding the molecule's flexibility and the most likely shapes it will adopt.

Electronic Structure Analysis

Analyzing the electronic structure provides deep insights into the chemical behavior and reactivity of a molecule. Methods such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are standard tools for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO across the aniline (B41778) ring and its substituents would indicate the most reactive sites.

Illustrative Frontier Molecular Orbital Data (Note: The following values are for illustrative purposes to demonstrate the output of such a calculation.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a set of localized orbitals corresponding to the familiar concepts of core electrons, lone pairs, and chemical bonds. q-chem.com This method allows for the calculation of natural atomic charges, which gives a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis. researchgate.net

NBO analysis also details the hybridization of atomic orbitals that form bonds and quantifies donor-acceptor interactions within the molecule, such as hyperconjugation. q-chem.com For this compound, NBO analysis would reveal the charge on each atom, the nature of the bonds (e.g., sigma, pi), and the extent of delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into the aromatic ring. uni-rostock.de

Illustrative Natural Atomic Charges from NBO Analysis (Note: The following values are for illustrative purposes.)

| Atom/Group | Calculated Natural Charge (e) |

|---|---|

| N (Aniline) | -0.55 |

| N (Dimethylamino) | -0.48 |

| O (Methoxy) | -0.52 |

| Aromatic Ring (Total) | -0.15 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding a molecule's reactive behavior. researchgate.netthaiscience.info The MEP map helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, such as electrophilic and nucleophilic attacks, and hydrogen bonding. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are characteristic of nucleophilic reactivity, making them attractive sites for electrophiles. Conversely, regions with positive electrostatic potential, shown in shades of blue, signify electron deficiency and are susceptible to nucleophilic attack. researchgate.net Green areas represent regions of neutral or near-zero potential.

For this compound, the MEP map is expected to reflect the electronic influences of its various functional groups. The presence of three strong electron-donating groups—dimethylamino, methoxy, and ethylamino—attached to the aniline ring significantly influences the charge distribution.

Negative Potential Regions: The highest negative potential (red/yellow) is anticipated to be localized around the nitrogen atoms of the dimethylamino and ethylamino groups, as well as the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites represent the most probable centers for electrophilic attack. thaiscience.info The aromatic ring, enriched by the electron-donating substituents, will also exhibit a negative potential, making it reactive towards electrophiles.

Positive Potential Regions: Positive potential (blue) is expected to be concentrated on the hydrogen atom of the N-ethylamino group (N-H), making it a potential hydrogen bond donor site. The hydrogen atoms of the methyl and ethyl groups will also exhibit positive potential.

This predicted distribution of electrostatic potential allows for a qualitative understanding of the molecule's reactivity, highlighting the nitrogen and oxygen atoms as primary sites for interaction with electrophiles and the N-H group as a key participant in hydrogen bonding.

Interactive Table: Predicted MEP Characteristics for this compound

| Molecular Region | Functional Group | Predicted Potential | Color on MEP Map | Implied Reactivity |

| Nitrogen Atom | -N(CH₃)₂ | Negative | Red | Nucleophilic / Electrophilic Attack Site |

| Nitrogen Atom | -NHCH₂CH₃ | Negative | Red | Nucleophilic / Electrophilic Attack Site |

| Oxygen Atom | -OCH₃ | Negative | Red/Yellow | Nucleophilic / Electrophilic Attack Site |

| Aromatic Ring | Benzene (B151609) Ring | Negative | Yellow/Green | Site for Electrophilic Aromatic Substitution |

| Amino Hydrogen | -NHCH₂CH₃ | Positive | Blue | Hydrogen Bond Donor |

| Alkyl Hydrogens | Methyl/Ethyl Groups | Positive | Blue | Weak Interactions |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful methodologies for the detailed elucidation of chemical reaction mechanisms. By employing techniques such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying stable intermediates, transition states, and products. researchgate.netmdpi.com Calculating the Gibbs free energies of activation (ΔG‡) and reaction energies (ΔErxn) allows for the determination of reaction kinetics and thermodynamics, providing a comprehensive understanding of the reaction pathway. researchgate.net

For an electron-rich molecule like this compound, a plausible reaction to investigate computationally is electrophilic aromatic substitution. The strong electron-donating nature of the dimethylamino, methoxy, and ethylamino groups activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to the strongest activating groups.

A computational study of such a reaction would involve the following steps:

Geometry Optimization: The structures of the reactant, electrophile, any intermediates (such as the sigma complex or Wheland intermediate), transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactant and the intermediate, and the intermediate and the product.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy and thermal corrections to the Gibbs free energy. researchgate.net

Energy Profile Construction: By calculating the relative energies of all species along the reaction coordinate, a potential energy profile is constructed, which visualizes the energy barriers and the stability of intermediates.

Computational studies on the reactions of similar aniline derivatives, such as with OH radicals, have shown that reaction pathways can include addition to the aromatic ring or hydrogen abstraction from the amino group. mdpi.com The relative activation barriers for these competing pathways can be precisely calculated to predict the major product. mdpi.com

Interactive Table: Hypothetical Steps in Electrophilic Aromatic Substitution and Computational Analysis

| Reaction Step | Description | Key Computational Data |

| 1. Reactant Complex Formation | The aniline derivative and the electrophile (E⁺) form a non-covalent complex. | Binding Energy (ΔE_bind) |

| 2. First Transition State (TS1) | The electrophile attacks the aromatic ring, leading to the formation of the sigma complex. | Activation Energy (ΔG‡₁) |

| 3. Sigma Complex Intermediate | A carbocation intermediate (Wheland intermediate) is formed where the aromaticity is temporarily lost. | Relative Stability (ΔE_intermediate) |

| 4. Second Transition State (TS2) | A base removes a proton from the carbon atom bonded to the electrophile. | Activation Energy (ΔG‡₂) |

| 5. Product Formation | Aromaticity is restored, yielding the substituted product. | Reaction Energy (ΔE_rxn) |

Solvation Models in Theoretical Predictions

Most chemical reactions and processes occur in solution, where the solvent can significantly influence molecular properties and reactivity. Computational solvation models are essential for accurately predicting these effects. nih.gov These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. nih.gov

Implicit continuum models, such as the Polarizable Continuum Model (PCM) and the Density-based Solvation Model (SMD), are widely used due to their computational efficiency. researchgate.netnih.gov These models create a cavity in the solvent continuum that surrounds the solute molecule and calculate the solvation free energy based on the interaction between the solute's charge density and the polarizable medium. nih.gov The choice of model and parameters, such as the definition of the molecular cavity, can influence the accuracy of the predictions.

For this compound, applying a solvation model would be critical for predicting properties such as:

Acidity Constants (pKa): The stability of the protonated and deprotonated forms of the molecule is highly dependent on the solvent. Computational studies have successfully used continuum models like DPCM and IEFPCM to predict the pKa of aniline derivatives by calculating the Gibbs free energy change of deprotonation in solution. pnu.ac.ir

Reaction Energetics: Solvents can stabilize or destabilize reactants, transition states, and products differently. Including a solvation model is necessary for obtaining accurate activation and reaction energies for reactions in solution. researchgate.net

Spectroscopic Properties: The electronic transitions of a molecule, which determine its UV-Vis spectrum, are affected by the polarity of the solvent (solvatochromism). Time-dependent DFT (TD-DFT) calculations combined with continuum models can predict these spectral shifts. nih.gov

The use of ab initio methods that incorporate the effect of solvation has been shown to improve the accuracy of predictive models for the metabolism of substituted anilines. nih.gov

Interactive Table: Common Implicit Solvation Models

| Model Name | Abbreviation | Key Feature | Typical Application |

| Polarizable Continuum Model | PCM | Creates a solute-shaped cavity and calculates electrostatic interactions using a boundary element method. | General purpose, pKa prediction, reaction energies. |

| Solvation Model based on Density | SMD | A universal model where solvation free energy is determined by the solute's electron density and surface tensions. nih.gov | Calculating solvation free energies for any solvent. nih.gov |

| Conductor-like Screening Model | COSMO | Models the solvent as a conductor, simplifying the electrostatic calculations. | Widely used in various quantum chemistry packages. |

| Dielectric Polarizable Continuum Model | DPCM | An early and influential version of the PCM family of models. | pKa and redox potential calculations. |

Crystal Engineering and Supramolecular Interactions

Crystal engineering is the field focused on the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. nih.gov The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.gov The predictable and directional nature of these interactions allows for the design of specific supramolecular architectures. nih.gov

The molecular structure of this compound offers several functional groups capable of participating in a variety of supramolecular interactions, which would direct its crystal packing. The key interactions include:

Hydrogen Bonding: The N-ethylamino group contains an N-H bond, which can act as a hydrogen bond donor. The nitrogen atoms of both the ethylamino and dimethylamino groups, along with the oxygen atom of the methoxy group, can act as hydrogen bond acceptors. This could lead to the formation of robust supramolecular synthons, such as chains or dimers linked by N-H···N or N-H···O hydrogen bonds. Studies on related aniline-phenol systems show that [⋯O—H⋯N—H⋯]₂ tetramer synthons can be key structure-directing motifs. nih.gov

π-π Stacking: The aromatic aniline ring can interact with adjacent rings through π-π stacking. These interactions, though weaker than hydrogen bonds, are crucial in organizing molecules into columns or layers.

C-H···π Interactions: The hydrogen atoms on the methyl and ethyl groups can interact with the electron-rich π system of the aromatic ring of a neighboring molecule. These interactions play a significant role in the packing of many aromatic compounds.

By analyzing the interplay of these interactions, it is possible to predict the likely packing motifs. The balance between strong, directional hydrogen bonds and weaker, less directional π-stacking and van der Waals forces will ultimately determine the final three-dimensional crystal structure. mdpi.comresearchgate.net

Interactive Table: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Supramolecular Motif |

| Hydrogen Bond | -NH- (from ethylamino) | -N< (from dimethylamino), -N< (from ethylamino), -O- (from methoxy) | Chains, Dimers, Sheets |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stacked Columns, Herringbone Patterns |

| C-H···π Interaction | -CH₃, -CH₂- (from alkyl groups) | Aromatic Ring (π-system) | T-shaped arrangements, Herringbone Patterns |

| C-H···O Interaction | -CH₃, -CH₂- (from alkyl groups) | -O- (from methoxy) | Chains, Sheets |

| C-H···N Interaction | -CH₃, -CH₂- (from alkyl groups) | -N< (from amino groups) | Chains, Sheets |

Applications in Advanced Materials and Chemical Technologies

Precursor Role in Organic Synthesis

The molecular architecture of 2-Dimethylamino-5-methoxy-N-ethylaniline, featuring multiple reactive sites, positions it as a valuable intermediate in various organic syntheses. The presence of a substituted aniline (B41778) ring, with electron-donating dimethylamino, ethylamino, and methoxy (B1213986) groups, makes it a versatile building block for more complex molecules.

Aniline and its derivatives have historically been foundational to the synthetic dye industry. epa.gov The chromophoric and auxochromic properties of the aniline structure are central to the development of a wide spectrum of colors. The specific functional groups on this compound make it a candidate for the synthesis of azo dyes. Azo dyes, characterized by the R-N=N-R' functional group, are a dominant class of colorants. mdpi.com

The synthesis of these dyes typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with an electron-rich substrate. scialert.net In this context, the primary or secondary amine group of an aniline derivative can be diazotized to form a diazonium salt. This salt then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling agent, often another aniline or a phenol (B47542) derivative, to form the azo compound. primescholars.comorientjchem.org The methoxy and dimethylamino groups on the benzene (B151609) ring of this compound would act as powerful activating groups, influencing the color and properties of the resulting dye.

Table 1: Functional Groups of this compound and Their Role in Dye Synthesis

| Functional Group | Position | Role in Dye Synthesis |

| N-ethylamino | 1 | Potential site for diazotization (if primary or secondary). |

| Dimethylamino | 2 | Strong electron-donating group, acts as an auxochrome, modifying and intensifying the color. |

| Methoxy | 5 | Electron-donating group, influences the electronic properties and thus the final color of the dye. |

While direct synthesis of commercial dyes using this specific compound is not extensively documented in publicly available research, the principles of dye chemistry strongly support its potential as a precursor. Related compounds, such as 2-methoxy-5-nitroaniline, are known to be used in the synthesis of monoazo and disazo disperse dyes. scialert.netorientjchem.org

The synthesis of agrochemicals often involves the use of complex organic intermediates to build molecules with specific biological activities. Secondary amines related to this compound are reported as important starting materials for various compounds, including those with potential applications in agriculture. mdpi.com The structural motifs present in this aniline derivative could be incorporated into larger molecules designed to act as herbicides, pesticides, or plant growth regulators. However, specific research detailing the use of this compound as an intermediate for commercial agrochemicals is not prominent in the available scientific literature.

Development of Optoelectronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create novel devices. The electron-rich nature of this compound suggests its potential utility in the development of various optoelectronic materials.

OLEDs and OFETs are cornerstone technologies in modern displays and electronics, relying on organic semiconductor materials for their operation. frontiersin.orgnih.govnih.govnih.govmdpi.commdpi.com The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic materials used. rsc.orgrsc.org

While there is no direct evidence of this compound being used in commercial OLED or OFET devices, its constituent parts are found in materials known for their efficacy in such applications. For instance, polymers containing methoxy-substituted phenylene rings, such as poly[2-(2-ethylhexyloxy)-5-methoxy-1,4-phenylenevinylene] (MEH-PPV), have been investigated for use in OLEDs. worktribe.com The methoxy group in these materials can influence the polymer's electronic band gap and photoluminescent properties. The dimethylamino group is a strong electron donor, a feature often exploited in the design of hole-transporting materials used in OLEDs. The combination of these functional groups in a single molecule suggests that this compound could serve as a building block for more complex organic semiconductors with tailored properties for OLEDs or OFETs.

Photosensitive and photo-curable materials are polymers and resins that undergo a chemical change upon exposure to light, often leading to polymerization or cross-linking. mdpi.com These materials are critical in applications such as photolithography, 3D printing, and coatings. While the direct application of this compound in this area is not documented, aniline derivatives can sometimes be used as components in photoinitiator systems or as monomers in the synthesis of photosensitive polymers. Further research would be needed to explore the potential of this specific compound in photo-curable formulations.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. dtic.mil Organic molecules with a high degree of π-electron conjugation and significant charge asymmetry, often described as "push-pull" systems with electron-donating and electron-withdrawing groups, can possess large second-order NLO responses. rsc.org

Aniline and N,N-dimethylaniline derivatives are a class of compounds that have been investigated for their NLO properties. mq.edu.au The presence of strong electron-donating groups, such as the dimethylamino and methoxy groups in this compound, can significantly enhance the first-order hyperpolarizability (a measure of the NLO response at the molecular level). Theoretical studies have shown that the inclusion of a methoxy group at the 2-position of an aniline ring, combined with an N,N-dimethyl donor group, can lead to an increase in the first-order hyperpolarizability. mq.edu.au This suggests that this compound, with its array of electron-donating substituents, has the potential to be a precursor for or a component of NLO materials.

Table 2: Potential Contributions of Functional Groups in this compound to NLO Properties

| Functional Group | Type | Contribution to NLO Properties |

| Dimethylamino | Electron Donor | Increases the molecular polarizability and contributes to a large first-order hyperpolarizability. |

| N-ethylamino | Electron Donor | Further enhances the electron-donating character of the molecule. |

| Methoxy | Electron Donor | Increases the electron density of the aromatic ring, contributing to the overall NLO response. |

Polymer Chemistry Applications

There is currently no available research specifically investigating the use of this compound as a monomer or component in the synthesis of conducting polymer systems. While studies on polymers derived from simpler methoxyanilines exist, the influence of the additional dimethylamino and N-ethyl groups on the polymerizability, conductivity, and stability of the resulting materials has not been reported.

The role of this compound as a catalyst or promoter in polymer curing processes has not been documented in the scientific literature. Although tertiary amines, a class to which this compound belongs, can function as catalysts in certain polymerization reactions, such as those involving epoxides and polyurethanes, specific data on the catalytic activity and efficiency of this particular molecule is absent.

Crystal Engineering and Supramolecular Assembly

There are no published crystal structures or studies on the supramolecular assembly of this compound. The potential for this molecule to form specific intermolecular interactions, which is a cornerstone of crystal engineering, has not been explored. Analysis of its crystal packing and the resulting supramolecular motifs would require dedicated crystallographic studies, which are not currently available in the public domain.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Studies

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For substituted anilines, key abiotic pathways include reactions initiated by light (photolysis), reactions with water (hydrolysis), and oxidation by naturally occurring radicals.

Hydrolytic Reactions: Hydrolysis is the cleavage of a chemical bond by the addition of water. The aniline (B41778) structure itself is generally stable against hydrolysis under typical environmental pH conditions (pH 4-9). researchgate.netnih.gov However, degradation products or complexes formed during other processes might be more susceptible to hydrolysis. While the parent compound is not expected to hydrolyze readily, this pathway can be relevant for certain transformation products. umich.eduresearchgate.net

Oxidation by free radicals is a critical abiotic degradation pathway for electron-rich aromatic compounds like N,N-dialkylanilines. In the environment, hydroxyl radicals (•OH), often referred to as the "detergent" of the atmosphere, are highly reactive and can initiate the degradation of many organic pollutants. mdpi.com In aquatic systems, oxidation can be initiated by various reactive oxygen species.

The oxidation of color developing agents, which are structural analogues, is known to proceed via free radical mechanisms. dtic.mil Research on the oxidation of N,N-dimethylanilines demonstrates that the process can involve an initial one-electron transfer to an oxidizing species, forming a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions, including proton transfer, leading to dealkylation or the formation of various oxidized products. rsc.orgmdpi.com Advanced Oxidation Processes (AOPs), used in wastewater treatment, leverage the generation of potent radicals to break down persistent organic pollutants like aromatic amines. nih.govresearchgate.net However, these processes can also lead to the formation of stable and potentially toxic by-products such as nitrosated or nitrated compounds. nih.gov

Biotic Degradation and Metabolism Analogues

Biotic degradation involves the transformation of chemicals by living organisms, primarily microorganisms like bacteria and fungi. These metabolic processes are crucial for the natural attenuation of pollutants in soil and water. nih.gov For aromatic amines, key metabolic pathways include modifications to the amine functional group and the aromatic ring.

N-Demethylation: This is a common metabolic pathway for tertiary amines. mdpi.com Microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can catalyze the oxidative removal of alkyl groups from a nitrogen atom. The process typically begins with the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, yielding a secondary amine and an aldehyde (e.g., formaldehyde (B43269) from a methyl group). researchgate.net Studies using the fungus Aspergillus terreus have demonstrated the effective N-demethylation of N,N-dimethylbenzenamine to N-methylbenzenamine. researchgate.net This pathway is a primary step in the detoxification and metabolism of many xenobiotics containing tertiary amine moieties.

N-Oxidation: This pathway involves the direct oxidation of the nitrogen atom. For tertiary aromatic amines, this can lead to the formation of an N-oxide. This metabolic activation is a critical step, as the resulting N-oxidized metabolites, such as N-hydroxyarylamines from primary or secondary amines, can be reactive electrophiles. nih.govepa.govimrpress.com This activation is often the initial step that leads to the compound's interaction with cellular macromolecules. nih.govimrpress.com

Ring hydroxylation is another major enzymatic pathway in the metabolism of aromatic compounds. Monooxygenase and dioxygenase enzymes in microorganisms can introduce one or more hydroxyl (-OH) groups directly onto the aromatic ring. epa.gov This process increases the water solubility of the compound, facilitating further degradation and excretion. For substituted anilines, hydroxylation can make the aromatic ring more susceptible to cleavage, which is a critical step in the complete mineralization of the compound to carbon dioxide and water. This pathway is a key component of Phase I metabolism for a wide range of xenobiotics. nih.gov

Characterization of Degradation Products in Research Contexts

In research contexts, the analysis of effluents from photographic processing has identified various organic compounds. researchgate.net The oxidative degradation of aromatic amines can be complex, potentially yielding products from:

N-Dealkylation: As described above, this would lead to N-ethyl-5-methoxyaniline and 2-amino-5-methoxy-N-ethylaniline.

Oxidative Coupling and Dimerization: Radical intermediates can react with each other to form larger, often colored, molecules such as azo compounds. nih.gov

Nitrosation and Nitration: Under conditions where nitrite (B80452) or nitrate (B79036) are present, reactions can lead to the formation of N-nitrosamines or nitrated aromatic rings, which are classes of compounds with significant health and environmental concern. nih.govieaghg.org

The table below summarizes the expected degradation pathways and resulting product classes based on studies of analogous compounds.

| Degradation Type | Pathway | Primary Mechanism | Potential Product Classes |

|---|---|---|---|

| Abiotic | Photolysis | Direct light absorption or reaction with photochemically produced radicals. | Cleavage products, oxidized anilines. |

| Abiotic | Free Radical Oxidation | Reaction with environmental radicals (e.g., •OH). | Radical cations, hydroxylated products, dealkylated amines. |

| Biotic | N-Demethylation / N-Deethylation | Enzymatic (e.g., Cytochrome P450) oxidative removal of alkyl groups. | Secondary and primary amines, aldehydes. |

| Biotic | N-Oxidation | Direct enzymatic oxidation of the nitrogen atom. | N-oxides. |

| Biotic | Ring Hydroxylation | Enzymatic addition of hydroxyl groups to the aromatic ring. | Hydroxylated anilines (phenolic compounds). |

| Abiotic/Biotic | Coupling/Dimerization | Reaction between radical intermediates. | Azo compounds, dimers, and polymers. |

Environmental Fate Modeling and Prediction (Excluding Risk Assessment)

In the absence of direct data, this section will explore the principles of environmental fate modeling and how they would be applied to a substance like "2-Dimethylamino-5-methoxy-N-ethylaniline." This will be based on the known behavior of analogous aromatic amines and the computational tools available for predicting environmental persistence and degradation pathways.

Environmental fate models are computational tools that simulate a chemical's behavior in the environment. imrpress.com These models utilize the physicochemical properties of a substance to predict its distribution and persistence in air, water, soil, and sediment. nih.gov Key input parameters for these models include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental data for "this compound" is not available, the table below illustrates the typical physicochemical properties used in such models, with example data from similar aromatic amine compounds to provide context.

Table 1: Physicochemical Properties for Environmental Fate Modeling (Illustrative Examples for Structurally Similar Compounds)

| Property | Value (for 2-Methoxy-5-methylaniline) | Significance in Environmental Fate Modeling |

| Molecular Weight | 137.18 g/mol | Influences diffusion and transport rates. |

| Vapor Pressure | 3.10e-2 mm Hg | Determines the likelihood of volatilization into the atmosphere. |

| Water Solubility | 2.50e-2 mol/L | Affects the concentration in aquatic systems and potential for leaching. |

| Log Kow | 1.74 | Indicates the tendency to partition between water and organic matter (e.g., lipids in organisms, soil organic carbon). |

| pKa (basic) | 4.57 | Determines the degree of ionization in water, which affects solubility, sorption, and bioavailability. |

Note: The data presented in this table is for the related compound 2-Methoxy-5-methylaniline and is intended for illustrative purposes only, as specific data for this compound is not publicly available.

Based on the general behavior of aromatic amines, it is anticipated that "this compound" would be released into the environment through industrial waste streams. acs.org Aromatic amines can contaminate water and soil, potentially impacting aquatic organisms and groundwater quality. imrpress.comacs.org The environmental fate of aromatic amines is often dictated by irreversible binding to soils and sediments through processes like nucleophilic addition and oxidative radical coupling. nih.govacs.org Some aromatic amines are known to be persistent in aquatic environments. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are valuable predictive tools in the absence of experimental data. nih.gov These models correlate the molecular structure of a chemical with its physicochemical properties and environmental behavior. mdpi.com For aromatic amines, QSAR models have been developed to predict reaction kinetics, such as sorption rates in sediment slurries, based on molecular descriptors like dissociation constants (pKa) and Hammett sigma constants. nih.gov

Table 2: Conceptual QSAR-Based Prediction of Environmental Degradation for this compound

| Environmental Process | Predicted Degradation Pathway | Key Influencing Factors (from Molecular Structure) | Predicted Persistence |

| Biodegradation | N-dealkylation, hydroxylation of the aromatic ring, followed by ring cleavage. | Presence of alkylamino and methoxy (B1213986) groups can influence microbial metabolism. | Moderate to High |

| Photodegradation | Direct photolysis in sunlit surface waters, reaction with hydroxyl radicals in the atmosphere. | Aromatic ring structure suggests susceptibility to photodegradation. | Low to Moderate |

| Hydrolysis | Generally stable to hydrolysis under typical environmental pH conditions. | The aniline structure is not readily susceptible to hydrolysis. | High |

| Sorption to Soil/Sediment | Covalent bond formation with organic matter. | The amino group can act as a nucleophile, leading to strong binding. | High (in soil/sediment) |

Disclaimer: The information in this table is a conceptual prediction based on the general behavior of aromatic amines and the principles of QSAR modeling. It is not based on experimental data for "this compound."

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of functionalized anilines is a cornerstone of modern organic chemistry, with a growing emphasis on sustainable and "green" methodologies. Future research into the synthesis of 2-Dimethylamino-5-methoxy-N-ethylaniline should prioritize the development of environmentally benign and efficient processes.

Key Research Areas:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic amines is a rapidly advancing field. researchgate.net Research could focus on identifying or engineering enzymes capable of regioselective amination and alkylation on a suitable precursor, minimizing the use of hazardous reagents and solvents.

Catalytic C-N Bond Formation: Development of novel catalytic systems, potentially using earth-abundant metals, for the direct and selective introduction of the dimethylamino and ethylamino groups would be a significant advancement. These methods often offer higher atom economy and milder reaction conditions compared to classical approaches.

Renewable Feedstocks: Investigating synthetic routes that utilize precursors derived from renewable resources, such as lignin, would align with the principles of green chemistry. acs.org This approach aims to reduce the reliance on petrochemical feedstocks for the production of valuable chemicals. rsc.org

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer benefits such as improved safety, scalability, and product consistency.

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving time and resources. For a novel compound like this compound, computational modeling would be invaluable.

Prospective Computational Studies:

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.com This information can provide insights into its stability and potential reactivity.

Reaction Mechanism Simulation: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict potential byproducts.

Structure-Property Relationship Studies: By calculating various molecular descriptors, it is possible to predict the physicochemical properties of this compound, such as its solubility, lipophilicity, and electronic properties. These predictions can guide its potential applications. For instance, the development of quantitative structure-metabolism relationship (QSMR) models for substituted anilines can help in predicting their metabolic fate. nih.gov

Exploration of Novel Material Science Applications

Aniline (B41778) and its derivatives are important building blocks for a wide range of materials, including polymers, dyes, and electronic materials. The specific substitution pattern of this compound suggests several potential avenues for exploration in material science.

Potential Applications:

Conducting Polymers: Polyaniline is a well-known conducting polymer. The substituents on the aromatic ring of this compound could be used to tune the electronic properties, solubility, and processability of the corresponding polymer, potentially leading to new materials for electronic devices.

Organic Dyes and Pigments: The chromophoric nature of the substituted aniline core suggests that this compound could be a precursor for the synthesis of novel organic dyes. The methoxy (B1213986) and dimethylamino groups, being electron-donating, are known to influence the color and photophysical properties of dye molecules.

Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals. The lone pair of electrons on the nitrogen atoms and the aromatic ring can interact with metal surfaces, forming a protective layer. The specific electronic properties of this compound could lead to enhanced corrosion inhibition.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and developing new synthetic applications.

Areas for Mechanistic Investigation:

Electrophilic Aromatic Substitution: The methoxy and dimethylamino groups are strongly activating and ortho-, para-directing. A detailed study of the regioselectivity of various electrophilic substitution reactions on the aromatic ring would be crucial for its further functionalization.

Oxidation Chemistry: The electron-rich nature of this aniline derivative makes it susceptible to oxidation. Investigating its electrochemical oxidation could reveal interesting mechanistic pathways and potentially lead to the synthesis of novel products. researchgate.netnih.gov Mechanistic studies on the reactions of substituted anilines with various oxidizing agents can provide valuable insights. utmb.edu

N-Dealkylation and Functionalization: The N-ethyl and N,N-dimethyl groups can potentially be cleaved or modified under specific reaction conditions. Understanding the mechanisms of these transformations would expand the synthetic utility of this compound.

Comprehensive Environmental Impact Research at a Molecular Level

The environmental fate and potential toxicity of any new chemical compound must be thoroughly investigated. For this compound, a comprehensive environmental impact assessment at the molecular level is necessary.

Future Research Directions:

Biodegradation Pathways: Studying the microbial degradation of this compound is crucial to understand its persistence in the environment. Identifying the metabolic pathways and the resulting degradation products will help in assessing its long-term environmental impact.

Toxicity and Ecotoxicity Studies: In vitro and in vivo studies are needed to determine the potential toxicity of this compound to various organisms. Quantitative structure-activity relationship (QSAR) models can be used to predict the toxicity of substituted anilines. researchgate.net

Atmospheric Chemistry: The reactivity of this compound with atmospheric oxidants, such as hydroxyl radicals, should be investigated to determine its atmospheric lifetime and potential to contribute to air pollution. mdpi.com